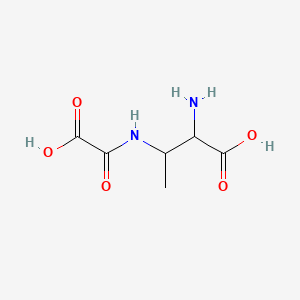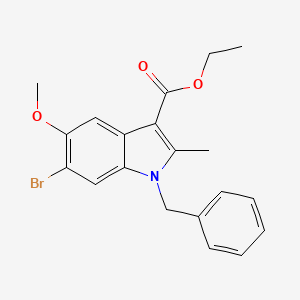
Etoposide Impurity B;Picroetoposide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Etoposide Impurity B, also known as Picroetoposide, is a derivative of the chemotherapeutic agent etoposide. Etoposide is a semisynthetic derivative of podophyllotoxin, a compound extracted from the roots and rhizomes of the Mayapple plant. Picroetoposide is one of the impurities that can be found in etoposide formulations and is often monitored to ensure the purity and efficacy of the drug .
Preparation Methods
The synthesis of Picroetoposide involves several steps, starting from podophyllotoxin. The synthetic route typically includes the following steps:
Hydroxylation: Podophyllotoxin undergoes hydroxylation to form 4’-demethylepipodophyllotoxin.
Glycosylation: The hydroxylated product is then glycosylated with a glucose derivative to form etoposide.
Isomerization: Etoposide can undergo isomerization under certain conditions to form Picroetoposide.
Industrial production methods for etoposide and its impurities involve similar steps but are optimized for large-scale production. These methods often include the use of high-pressure homogenization and other techniques to ensure high yield and purity .
Chemical Reactions Analysis
Picroetoposide can undergo various chemical reactions, including:
Oxidation: Picroetoposide can be oxidized to form different oxidation products. Common reagents for oxidation include hydrogen peroxide and other oxidizing agents.
Reduction: Reduction of Picroetoposide can lead to the formation of reduced derivatives. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Picroetoposide can undergo substitution reactions where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones and other oxidized derivatives .
Scientific Research Applications
Picroetoposide has several scientific research applications, including:
Chemistry: Picroetoposide is used as a reference standard in the analysis of etoposide formulations.
Biology: Picroetoposide is used in studies of the biological activity of etoposide and its derivatives.
Medicine: Picroetoposide is used in studies of the pharmacokinetics and pharmacodynamics of etoposide.
Industry: Picroetoposide is used in the quality control and assurance of etoposide formulations.
Mechanism of Action
Picroetoposide, like etoposide, exerts its effects by inhibiting the enzyme DNA topoisomerase II. This enzyme is responsible for relaxing supercoiled DNA during replication and transcription. By inhibiting this enzyme, Picroetoposide causes breaks in the DNA strands, leading to cell cycle arrest and apoptosis. The molecular targets of Picroetoposide include the DNA-topoisomerase II complex and other proteins involved in DNA repair and cell cycle regulation .
Comparison with Similar Compounds
Picroetoposide is similar to other etoposide impurities and derivatives, such as:
Etoposide: The parent compound, which is widely used as a chemotherapeutic agent.
4’-Demethylepipodophyllotoxin: An intermediate in the synthesis of etoposide and Picroetoposide.
Podophyllotoxin: The natural product from which etoposide and its derivatives are synthesized.
Picroetoposide is unique in its specific isomeric structure, which can affect its chemical and biological properties. Compared to etoposide, Picroetoposide may have different reactivity and stability, which can influence its behavior in pharmaceutical formulations .
Properties
Molecular Formula |
C29H32O13 |
|---|---|
Molecular Weight |
588.6 g/mol |
IUPAC Name |
(5S,5aR,8aS,9R)-5-[[(4aR,6R,7R,8R,8aS)-7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one |
InChI |
InChI=1S/C29H32O13/c1-11-36-9-20-27(40-11)24(31)25(32)29(41-20)42-26-14-7-17-16(38-10-39-17)6-13(14)21(22-15(26)8-37-28(22)33)12-4-18(34-2)23(30)19(5-12)35-3/h4-7,11,15,20-22,24-27,29-32H,8-10H2,1-3H3/t11?,15-,20+,21+,22+,24+,25+,26+,27+,29-/m0/s1 |
InChI Key |
VJJPUSNTGOMMGY-PNRINKNLSA-N |
Isomeric SMILES |
CC1OC[C@@H]2[C@@H](O1)[C@@H]([C@H]([C@@H](O2)O[C@H]3[C@H]4COC(=O)[C@H]4[C@@H](C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)O)OC)O)O |
Canonical SMILES |
CC1OCC2C(O1)C(C(C(O2)OC3C4COC(=O)C4C(C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)O)OC)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,5-diamino-N-[bis(15N)(azanyl)methylidene]-6-chloropyrazine-2-(15N)carboxamide](/img/structure/B13832532.png)

![(4aR,6R,7R,8R,8aS)-6-[(3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-2-methoxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B13832538.png)
![Ethanol, 1-[2-[(2-aminoethyl)imino]cyclopentylidene]-(9CI)](/img/structure/B13832546.png)






![9-(2-methylbut-3-en-2-yl)-4-(2-methylpropyl)-2,5,16-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-10,12,14-triene-3,6-dione](/img/structure/B13832567.png)
![4-[(2,4-Dimethyl-3H-1,2,4-Triazol-2-Ium-3-Yl)Azo]-N,N-Dimethyl-Aniline Tetrafluoroborate](/img/structure/B13832581.png)

![Benzenamine, 4-methyl-N-[(2,3,4-trimethoxyphenyl)methylene]-](/img/structure/B13832604.png)
